molecular formula C16H19ClN4O B2955052 N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide CAS No. 1241217-42-4

N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide

Katalognummer B2955052
CAS-Nummer: 1241217-42-4
Molekulargewicht: 318.81
InChI-Schlüssel: BJGCATRMPZEMFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and is known for its ability to selectively inhibit the growth of cancer cells.

Wirkmechanismus

The mechanism of action of N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide involves the inhibition of Aurora kinase A and B. These kinases are essential for cell division and proliferation, and their overexpression is commonly observed in cancer cells. By inhibiting these kinases, this compound selectively targets cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in cancer cells. It selectively inhibits the growth of cancer cells, induces apoptosis, and has minimal effects on normal cells. This compound has also been found to inhibit tumor growth in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide is its selectivity towards cancer cells. This compound has minimal effects on normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low water solubility, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research and development of N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide. One direction is to improve its water solubility to enhance its bioavailability and efficacy. Another direction is to explore its potential applications in combination therapy with other anticancer drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesemethoden

The synthesis of N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide involves the reaction of 6-chloropyridazine-3-carboxylic acid with N-benzyl-N-methylpropylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with hydrochloric acid to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the growth of cancer cells by targeting the Aurora kinase A and B, which are essential for cell division and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Eigenschaften

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-6-chloropyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-21(12-13-6-3-2-4-7-13)11-5-10-18-16(22)14-8-9-15(17)20-19-14/h2-4,6-9H,5,10-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGCATRMPZEMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1=NN=C(C=C1)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.